6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
CAS No.: 528851-37-8
VCID: VC0019552
Molecular Formula: C20H24ClN3O5
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid - 528851-37-8](/images/no_structure.jpg)
Description | 6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is a chemical compound with the molecular formula C20H24ClN3O5 and a molar mass of 421.87 . It is also known by the synonym 6-[(2-tert-Butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carb . In the realm of medicinal chemistry, similar compounds have been explored for their potential therapeutic applications. For instance, 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate salt (BBR 2778) is a heteroanalog of anthracenediones that has shown promise as an active ingredient in therapeutic compositions for inducing regression and/or palliation of cancers in mammals . Another example is the experimental drug RP-6306, a PKMYT1 inhibitor currently in Phase 1 clinical trials for treating various solid tumors . Compound 1 was identified as a weak PKMYT1 inhibitor . Introduction of a dimethylphenol increased potency on PKMYT1 . These dimethylphenol analogs were found to exist as atropisomers that could be separated and profiled as single enantiomers . |
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CAS No. | 528851-37-8 |
Product Name | 6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |
Molecular Formula | C20H24ClN3O5 |
Molecular Weight | 421.9 g/mol |
IUPAC Name | 7-chloro-1-cyclopropyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C20H24ClN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-8-12-16(9-14(15)21)24(11-4-5-11)10-13(17(12)25)18(26)27/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) |
Standard InChIKey | PCQWTHPPSGNCHN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)Cl |
Synonyms | 7-Chloro-1-cyclopropyl-6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid; |
PubChem Compound | 18448971 |
Last Modified | Sep 14 2023 |
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